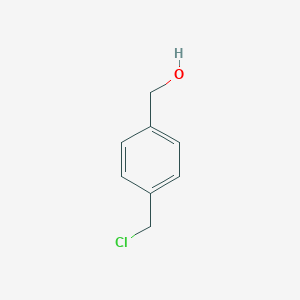

4-(Chloromethyl)benzyl alcohol

Cat. No. B106637

Key on ui cas rn:

16473-35-1

M. Wt: 156.61 g/mol

InChI Key: OGALXJIOJZXBBP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05877312

Procedure details

1,4-benzenedimethanol (13.8 g, 0.10 mole) was dispersed in chloroform (100 mL) in a 500 mL three-neck round bottom flask equipped with a magnetic stirring bar, an addition funnel, a nitrogen inlet and a gas scrubber. The mixture was cooled to 0° C. in an ice bath. Thionyl chloride (13.1 g, 0.11 mole) dissolved in chloroform (10 mL) was added dropwise over ten minutes with rapid stirring to the cooled mixture. As the addition proceeded, the mixture largely cleared. During the addition step, and for one hour thereafter, the reaction flask was swept with nitrogen which was then passed through the scrubber before venting to the atmosphere. The nitrogen was turned off and the scrubber disconnected. The mixture was allowed to come to room temperature and stirring was continued for 20 hours. Sufficient sodium bicarbonate was added to neutralize any residual hydrogen chloride. The mixture was filtered through a coarse glass frit and the solvent removed under reduced pressure at 35° C. A sample of the residue was chromatographed on silica gel (200 g) with an ethyl acetate:hexane (2:3) solvent. p-Hydroxymethyl- benzyl chloride was obtained in 75% yield (11.64 g). The product had a melting point of 58°-60° C. NMR spectral data were as follows: 1H NMR (CDCl3, 300 MHz): δ 7.3 (m, 4H), 4.70 (s, 2H), 4.59 (s, 2H), 1.67 (s, 1H); 13C NMR (CDCl3, 75 MHz, ppm) 141.372, 135.995, 128.876, 127.366, 64.927, 46.121.

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH2:9][OH:10])[CH:6]=[CH:5][C:4]([CH2:7]O)=[CH:3][CH:2]=1.S(Cl)([Cl:13])=O.C(=O)(O)[O-].[Na+].Cl>C(Cl)(Cl)Cl>[OH:10][CH2:9][C:1]1[CH:6]=[CH:5][C:4]([CH2:7][Cl:13])=[CH:3][CH:2]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)CO)CO

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

13.1 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with rapid stirring to the cooled mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirring bar, an addition funnel, a nitrogen inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over ten minutes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

As the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition step

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to come to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for 20 hours

|

|

Duration

|

20 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a coarse glass frit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed under reduced pressure at 35° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A sample of the residue was chromatographed on silica gel (200 g) with an ethyl acetate:hexane (2:3) solvent

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC1=CC=C(CCl)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |